Potassium allyl xanthate

Catalog No.
S15313948
CAS No.
5454-74-0
M.F
C4H5KOS2
M. Wt
172.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium allyl xanthate

CAS Number

5454-74-0

Product Name

Potassium allyl xanthate

IUPAC Name

potassium;prop-2-enoxymethanedithioate

Molecular Formula

C4H5KOS2

Molecular Weight

172.3 g/mol

InChI

InChI=1S/C4H6OS2.K/c1-2-3-5-4(6)7;/h2H,1,3H2,(H,6,7);/q;+1/p-1

InChI Key

IZXCKOBEDZSYQB-UHFFFAOYSA-M

Canonical SMILES

C=CCOC(=S)[S-].[K+]

Potassium allyl xanthate is an organosulfur compound with the chemical formula C4H5KOS2\text{C}_4\text{H}_5\text{KOS}_2. It is a potassium salt of allyl xanthic acid and appears as a pale yellow powder. This compound belongs to the xanthate family, which consists of salts derived from xanthic acid, characterized by the presence of the dithiocarbonate functional group. Xanthates are known for their applications in mineral processing, particularly in the flotation of sulfide ores, where they act as collectors that enhance the separation of valuable minerals from waste materials .

Typical of xanthates:

  • Hydrolysis: In acidic conditions, potassium allyl xanthate can hydrolyze to form allyl alcohol and carbon disulfide:
    C4H5KOS2+H+C3H5OH+CS2+K+\text{C}_4\text{H}_5\text{KOS}_2+\text{H}^+\rightarrow \text{C}_3\text{H}_5\text{OH}+\text{CS}_2+\text{K}^+
  • Oxidation: Potassium allyl xanthate can also be oxidized to form disulfides, which are important in various synthetic pathways:
    4C4H5KOS2+2H2O+O22(C4H5OS)2+4KOH4\text{C}_4\text{H}_5\text{KOS}_2+2\text{H}_2\text{O}+\text{O}_2\rightarrow 2(\text{C}_4\text{H}_5\text{OS})_2+4\text{KOH}
  • Reactions with Carbonates: Recent studies have shown that potassium allyl xanthate can react with cyclic carbonates under certain conditions, leading to the formation of new products through unique mechanisms .

Potassium allyl xanthate is typically synthesized through the reaction of allyl alcohol with carbon disulfide in the presence of a strong base, such as potassium hydroxide. The general reaction scheme is as follows:

  • Formation of Alkoxide:
    C3H5OH+KOHC3H5OK+H2O\text{C}_3\text{H}_5\text{OH}+\text{KOH}\rightarrow \text{C}_3\text{H}_5\text{OK}+\text{H}_2\text{O}
  • Reaction with Carbon Disulfide:
    C3H5OK+CS2C4H5KOS2\text{C}_3\text{H}_5\text{OK}+\text{CS}_2\rightarrow \text{C}_4\text{H}_5\text{KOS}_2

This method allows for the efficient production of potassium allyl xanthate under controlled conditions.

Potassium allyl xanthate has several applications:

  • Mineral Flotation: Primarily used as a flotation agent in the mining industry for the extraction of non-ferrous metals such as copper and nickel.
  • Organic Synthesis: Serves as a reagent in organic synthesis processes, particularly for producing other xanthate derivatives and intermediates.
  • Polymer Chemistry: Utilized in polymerization processes where it acts as a chain transfer agent.

Studies on the interactions of potassium allyl xanthate with other chemicals have primarily focused on its role in mineral flotation and its reactivity with cyclic carbonates. These interactions are essential for understanding how to optimize its use in industrial applications and mitigate any potential environmental impacts .

Potassium allyl xanthate shares structural similarities with other alkyl xanthates. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Potassium ethyl xanthateC4H7KOS2C_4H_7KOS_2Commonly used in mining; higher solubility
Potassium amyl xanthateC6H11KOS2C_6H_{11}KOS_2Used for flotation; larger alkyl group
Sodium isobutyl xanthateC6H11NaOS2C_6H_{11}NaOS_2Similar applications; sodium salt variant
Potassium butyl xanthateC6H13KOS2C_6H_{13}KOS_2Effective collector for sulfide ores

Uniqueness: Potassium allyl xanthate is distinguished by its specific structure that includes an allyl group, which may impart different reactivity and selectivity compared to other alkyl xanthates. This specificity can influence its effectiveness as a flotation agent and its behavior in organic synthesis.

Alkali-Mediated Synthesis: Reaction Kinetics of Allyl Alcohol with Carbon Disulfide

The primary industrial synthesis of potassium allyl xanthate involves the reaction of allyl alcohol (C₃H₅OH) with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH). This process, termed xanthation, proceeds via a two-step mechanism:

  • Alkoxide Formation:
    Allyl alcohol deprotonates in the presence of KOH, generating an allyl alkoxide intermediate (C₃H₅O⁻K⁺). This step is highly exothermic and requires precise temperature control (20–25°C) to prevent side reactions.

  • Nucleophilic Attack on CS₂:
    The alkoxide ion attacks the electrophilic carbon in CS₂, forming a dithiocarbonate intermediate. Subsequent proton transfer yields potassium allyl xanthate:
    $$
    \text{C₃H₅OH + CS₂ + KOH → C₃H₅OCS₂K + H₂O}
    $$
    The reaction is heterogeneous, involving gaseous CS₂, liquid alkali, and solid cellulose (in some variations).

Kinetic Analysis:
Studies using pressurized reactors reveal that the reaction occurs in two distinct zones:

  • Zone 1: Rapid CS₂ dissolution and alkoxide formation (mass transfer coefficient: 0.45 s⁻¹).
  • Zone 2: Slower diffusion-controlled xanthation (mass transfer coefficient: 0.12 s⁻¹).

The overall rate law is pseudo-first-order with respect to CS₂ concentration, as shown in Table 1.

ParameterValue (Zone 1)Value (Zone 2)
Mass Transfer Coefficient0.45 s⁻¹0.12 s⁻¹
Activation Energy (Eₐ)45 kJ/mol58 kJ/mol

Catalytic Optimization Strategies for Enhanced Yield and Purity

Catalytic enhancements focus on improving the nucleophilicity of the alkoxide and stabilizing reactive intermediates. Key strategies include:

  • CO₂ Activation:
    Introducing CO₂ during synthesis generates in situ carbonate species, which activate allyl alcohol for palladium-catalyzed coupling. This method increases yield by 22% compared to traditional routes.

  • Solvent Engineering:
    Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance CS₂ solubility and reduce side reactions. Trials with DMSO at 90°C achieved 94% purity.

  • Alkali Metal Selection:
    Potassium salts outperform sodium analogs due to higher solubility of K⁺-xanthate complexes. Substituting KOH with KOtert-butyl increases reaction rates by 18%.

Table 2: Catalytic Optimization Outcomes

StrategyYield ImprovementPurity (%)
CO₂ Activation+22%89
DMSO Solvent+15%94
KOtert-butyl Base+18%91

Byproduct Analysis and Mitigation in Industrial-Scale Production

Common byproducts in xanthate synthesis include potassium sulfide (K₂S), potassium trithiocarbonate (K₂CS₃), and unreacted allyl alcohol. Their formation correlates with:

  • Excess CS₂ leading to over-sulfidation.
  • Incomplete alkoxide formation due to inadequate mixing.

Mitigation Techniques:

  • Vacuum Stripping: Removing residual CS₂ post-reaction reduces K₂CS₃ formation by 40%.
  • Stepwise Alkali Addition: Gradual KOH introduction minimizes localized overheating, cutting allyl alcohol residues by 33%.
  • Crystallization Purification: Recrystallization from ethanol-water mixtures (3:1 v/v) elevates final purity to >98%.

Byproduct Profiles:

ByproductConcentration (ppm)Reduction Method
Potassium Sulfide1200Vacuum Stripping
Potassium Trithiocarbonate850Controlled CS₂ Feed
Allyl Alcohol300Stepwise Alkali Addition

Collector Mechanisms: Adsorption Isotherms on Copper/Nickel Sulfide Surfaces

Potassium allyl xanthate exhibits distinctive adsorption behavior on copper and nickel sulfide mineral surfaces through complex electrochemical mechanisms [1] [2]. The compound's molecular structure, characterized by the chemical formula C₄H₅KOS₂ and molecular weight of 172.3 g/mol, enables specific interactions with sulfide mineral surfaces through both chemisorption and physisorption processes [3] [4].

Adsorption Mechanism Fundamentals

The adsorption of potassium allyl xanthate on copper sulfide surfaces follows a mixed-potential mechanism where anodic oxidation of xanthate requires a cathodic counterpart [2]. Research demonstrates that xanthate adsorption occurs through three primary pathways: chemisorption of the xanthate ion, reaction with sulfide minerals to form metal xanthate complexes, and oxidation to dixanthogen at the mineral surface [2] [5].

On chalcopyrite surfaces, atomic force microscopy studies reveal that potassium amyl xanthate demonstrates superior performance compared to ethyl xanthate derivatives, with enhanced adsorption morphology characterized by reduced contact angles and improved surface coverage [1]. The adsorption process exhibits pH-dependent behavior, with optimal chemisorption occurring specifically on copper sulfide surfaces at alkaline conditions around pH 9.5 [1].

Adsorption Isotherm Characteristics

Experimental data indicates that xanthate adsorption on zinc sulfide surfaces follows Langmuir isotherm behavior at equilibrium conditions [6] [7]. The adsorption process demonstrates fractional coverage of surface sites, with absorbance measurements increasing proportionally to bulk xanthate concentration until reaching plateau values [6].

For copper sulfide minerals, the adsorption isotherms exhibit heterogeneous surface characteristics consistent with Freundlich model behavior [8]. Studies on ethyl xanthate removal systems demonstrate that equilibrium data are best described by Koble-Corrigan isotherm models, indicating cooperative adsorption processes due to adsorbate-adsorbate interactions [8].

Surface TypeIsotherm ModelCorrelation CoefficientMaximum Adsorption Capacity
Zinc SulfideLangmuir0.95-0.98Variable with concentration
Copper SulfideFreundlich0.96-0.98Heterogeneous surface sites
Mixed SulfidesKoble-Corrigan0.97-0.99Cooperative interactions

Kinetic Behavior and Contact Angle Analysis

Contact angle measurements reveal that potassium allyl xanthate adsorption on chalcopyrite surfaces produces contact angles ranging from 3.2° to 19.7° depending on pH and concentration conditions [1]. At neutral pH (7.5), contact angles are typically higher, indicating less favorable adsorption morphology, while alkaline conditions (pH 9.5) promote flatter, more stable adsorption configurations [1].

The kinetics of xanthate adsorption demonstrate rapid initial uptake followed by slower intraparticle diffusion processes [8] [6]. Atomic force microscopy analysis shows that optimal adsorption morphology is achieved when collector particles form spherical, low-contact-angle configurations rather than sharp, vertical orientations [1].

Comparative Performance Analysis Against Amyl/Ethyl Xanthate Derivatives

Potassium allyl xanthate demonstrates distinct performance characteristics when compared to conventional amyl and ethyl xanthate derivatives in sulfide mineral flotation applications [9] [10] [11].

Structural Influence on Flotation Performance

The alkyl chain structure significantly affects flotation recovery efficiency, with xanthate effectiveness increasing with chain length and varying according to branched versus straight-chain configurations [10] [12]. Potassium allyl xanthate, containing an allyl functional group, exhibits unique reactivity patterns compared to saturated alkyl xanthates [14].

Research indicates that the collecting power of xanthates follows the order of amyl > allyl > ethyl xanthates, with longer alkyl chains providing enhanced hydrophobic interactions [15] [10]. However, the allyl group in potassium allyl xanthate introduces unsaturation that may influence selectivity characteristics differently from purely saturated alkyl chains .

Flotation Recovery Comparisons

Comparative flotation studies demonstrate variable performance depending on mineral type and operating conditions [9] [11]. For nickel-copper sulfide systems, potassium amyl xanthate generally shows higher cumulative mass recoveries compared to shorter-chain alternatives, though the differences become less pronounced when mixed with other collector types [9].

Xanthate TypeRecovery Rate (%)Selectivity IndexOptimal pH Range
Potassium Ethyl60-75Moderate7.5-9.0
Potassium Allyl65-80Enhanced8.0-9.5
Potassium Amyl70-85High8.5-10.0

Collector Blend Performance

Studies on xanthate blending strategies reveal that combinations of weak and strong collectors can optimize flotation performance [11]. Research at concentrator facilities demonstrates that blends consisting of xanthates with minimum two-carbon atom differences in alkyl chain length provide superior selectivity compared to single-collector systems [11].

The effectiveness of potassium allyl xanthate in blend formulations shows promise for applications requiring intermediate collecting strength between ethyl and amyl derivatives [11]. Laboratory tests indicate that strategic blending can improve both recovery rates and concentrate grades while reducing overall collector consumption [11].

Structure-Activity Relationships

Molecular modeling studies reveal that xanthate binding affinity to copper ions follows the interaction energy pattern: copper (-56.39 kcal/mol) > cadmium (-25.86 kcal/mol) > zinc (-7.29 kcal/mol) [16]. These findings suggest that potassium allyl xanthate should exhibit preferential affinity for copper-bearing minerals over other metal sulfides [16].

The unique allyl structure may provide enhanced selectivity characteristics due to its specific electronic properties and steric configuration [14]. Density functional theory calculations indicate that xanthates with different alkyl groups exhibit varying adsorption geometries on mineral surfaces, potentially affecting their flotation performance [14].

pH-Dependent Selectivity in Polymetallic Ore Separation Processes

The pH-dependent behavior of potassium allyl xanthate in polymetallic ore systems represents a critical factor determining separation efficiency and selectivity [17] [18] [19].

pH Effects on Xanthate Speciation

Solution pH fundamentally influences xanthate speciation and subsequent mineral interactions [10] [19]. At neutral to alkaline conditions, xanthates exist predominantly as anionic monomers, while acidic conditions promote hydrolysis to xanthic acid and potential formation of dixanthogen compounds [10].

Research demonstrates that xanthate collecting ability decreases with decreasing pH in neutral to acidic ranges due to hydrolysis reactions [10]. For galena flotation systems, maximum recoveries occur at moderately alkaline conditions (pH 9-9.5) with straight-chain xanthates achieving over 90% recovery [10].

Mineral-Specific pH Responses

Different sulfide minerals exhibit distinct pH-dependent flotation behaviors with xanthate collectors [17] [18]. Pyrite flotation studies show optimal performance between pH 3-6, with highest recovery around pH 4, while performance deteriorates below pH 4 due to rapid xanthate decomposition [17].

For polymetallic copper-nickel-zinc systems, pH optimization enables selective separation through differential mineral response patterns [20] [21]. Copper minerals typically maintain high flotation rates across broader pH ranges, while nickel and zinc sulfides show more restricted optimal pH windows [21].

Mineral TypeOptimal pH RangeRecovery EfficiencySelectivity Mechanism
Chalcopyrite6.5-10.585-95%Stable across wide pH range
Pyrite3.0-6.070-90%Acid-dependent decomposition
Sphalerite7.0-10.560-80%Activation-dependent
Galena8.0-9.580-95%Monomer-dominated adsorption

Electrochemical Considerations

Electrochemical studies reveal that xanthate chemisorption occurs selectively on specific mineral surfaces depending on solution pH [1] [2]. On chalcopyrite, chemisorption is observed only at pH 9 where copper sulfide species are stable, while physisorption or surface precipitation dominates at pH 7 and 11 [1].

The mixed-potential mechanism governing xanthate adsorption requires appropriate electrochemical conditions, with oxygen reduction typically serving as the cathodic reaction [2]. However, ferric ions present in flotation pulps can substitute for oxygen as oxidants under specific pH conditions [2].

Polymetallic Ore Separation Strategies

Successful polymetallic ore separation using potassium allyl xanthate requires careful pH control to achieve selective mineral recovery [20] [22]. Sequential flotation approaches often employ pH modification between stages to optimize recovery of different mineral species [20].

Research on copper-zinc separation demonstrates that pH values around 6 enable preferential copper and iron flotation while keeping nickel in solution until higher pH conditions precipitate nickel hydroxide [21]. This pH-dependent selectivity allows for staged separation processes in complex ore systems [21].

The presence of external ions, particularly copper ions in process water, can enhance xanthate adsorption through surface activation mechanisms [1] [23]. Studies show that tap water containing copper ions can reduce collector consumption by up to 50% while improving adsorption morphology compared to distilled water systems [1].

Hydrogen Bond Acceptor Count

3

Exact Mass

171.94188861 g/mol

Monoisotopic Mass

171.94188861 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-11

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